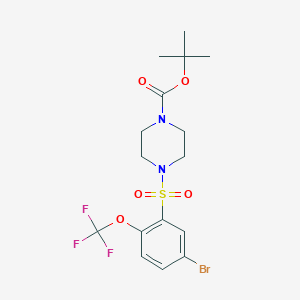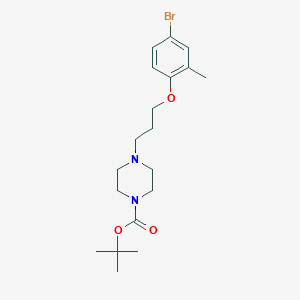![molecular formula C9H8ClF3O B1408953 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1894930-43-8](/img/structure/B1408953.png)
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants . It appears as a yellow liquid .
Synthesis Analysis
This compound has been used in the synthesis of aryloxy oxo pyrimidinone . It is also used in the preparation of novel antidepressants . More detailed synthesis methods and applications can be found in the literature .Molecular Structure Analysis
The molecular formula of “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” is C7H4ClF3O . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions. For example, it is used in the synthesis of aryloxy oxo pyrimidinone . It is also used in the preparation of novel antidepressants . More detailed information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis
The compound appears as a yellow liquid . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol”, is a common feature in many FDA-approved drugs . It’s been found that compounds containing this group exhibit numerous pharmacological activities . Therefore, “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridines, which are similar in structure to “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol”, have been used extensively in the agrochemical industry . They are used in the protection of crops from pests . Given the structural similarity, “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially have similar applications.
Targeted Protein Degradation
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could be used as a “scout” fragment in fragment-based covalent ligand discovery . It could also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Synthesis of Aryl- and Hetarylfurocoumarins
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Synthesis of Et Canthinone-3-carboxylates
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Biocatalytic Synthesis
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be synthesized via the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, suggests that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The compound’s primary targets would likely depend on its specific structure and functional groups. For instance, compounds with a trifluoromethyl group often exhibit strong electronegativity and lipophilicity, which can influence their interaction with biological targets .
Mode of Action
The mode of action would depend on the specific biological target. The compound might bind to a receptor or enzyme, altering its function and leading to downstream effects. The trifluoromethyl group could enhance binding affinity or selectivity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the trifluoromethyl group could enhance metabolic stability, potentially improving the compound’s bioavailability .
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIBGURSDFGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



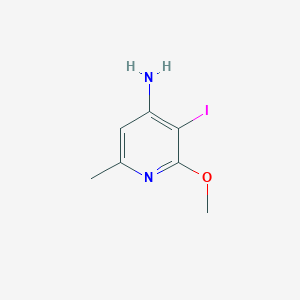
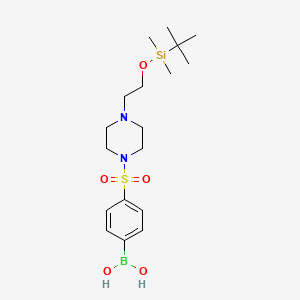

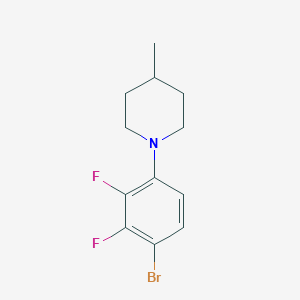
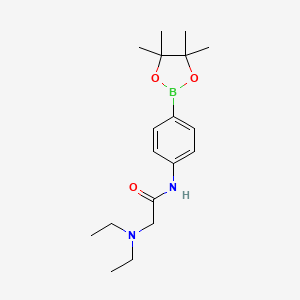
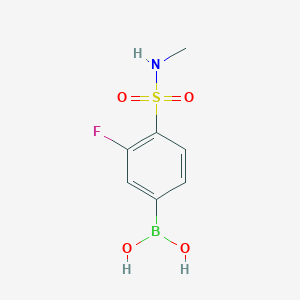

![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

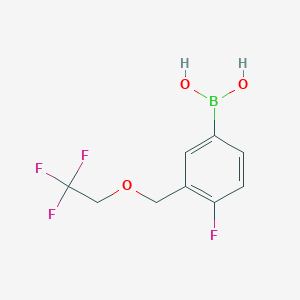

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
